molecular formula C12H15N5O B8369864 1-Hydrazino-4-morpholino phthalazine

1-Hydrazino-4-morpholino phthalazine

Cat. No.: B8369864
M. Wt: 245.28 g/mol
InChI Key: RYBFKEMETQEBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydrazino-4-morpholino phthalazine is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the class of hydrazinophthalazines, which are recognized for their diverse biological activities and utility as key synthetic intermediates for developing pharmacologically active molecules . The core phthalazine structure is a known pharmacophore, and the presence of both hydrazine and morpholino functional groups makes this compound a versatile building block. Researchers utilize similar hydrazinophthalazine derivatives as critical precursors in the synthesis of complex molecules designed to target various enzymes . Phthalazine derivatives have demonstrated a wide range of research applications. They are frequently investigated as potential inhibitors of kinase enzymes, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR), which are prominent targets in anticancer research . Some derivatives have shown potent cytotoxicity in cell-based assays and are studied for their ability to induce apoptosis (programmed cell death) in cancer cells . Beyond oncology, these compounds are also explored for their vasorelaxant (blood vessel-relaxing) properties, which are relevant to cardiovascular disease research . The molecular structure of 1-Hydrazino-4-morpholino phthalazine is engineered for interaction with biological targets. The phthalazine ring can form key hydrogen bonds within enzyme active sites, while the morpholino group can enhance solubility and influence binding affinity . This combination makes it a valuable scaffold for researchers designing and synthesizing new compounds for structure-activity relationship (SAR) studies in drug discovery. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

(4-morpholin-4-ylphthalazin-1-yl)hydrazine

InChI

InChI=1S/C12H15N5O/c13-14-11-9-3-1-2-4-10(9)12(16-15-11)17-5-7-18-8-6-17/h1-4H,5-8,13H2,(H,14,15)

InChI Key

RYBFKEMETQEBDK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C3=CC=CC=C32)NN

Origin of Product

United States

Scientific Research Applications

Biological Activities

1-Hydrazino-4-morpholino phthalazine and its derivatives have been studied for their potential in treating various diseases, particularly cancer and cardiovascular conditions. The following sections detail specific applications:

Anticancer Activity

Several studies have highlighted the anticancer properties of phthalazine derivatives, including 1-Hydrazino-4-morpholino phthalazine:

  • VEGFR2 Inhibition : Research indicates that phthalazine derivatives can act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a critical target in cancer therapy. For instance, a derivative exhibited potent cytotoxicity against HCT-116 cells with an IC₅₀ value of 0.32 μM, demonstrating significant potential as a VEGFR2 inhibitor .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is a crucial mechanism for eliminating malignant cells. In one study, treatment with a phthalazine derivative resulted in a 21.7-fold increase in apoptosis in HCT-116 cells .

Antihypertensive Effects

Phthalazine derivatives are also explored for their vasodilatory effects:

  • Vasodilators : Compounds related to 1-Hydrazino-4-morpholino phthalazine have been synthesized as potential vasodilators. These compounds demonstrated significant vasorelaxant activity, which is essential for managing hypertension . For example, certain derivatives showed EC₅₀ values ranging from 0.02916 to 1.907 µM, indicating their potency compared to traditional vasodilators like hydralazine .

Synthesis and Derivative Development

The synthesis of 1-Hydrazino-4-morpholino phthalazine involves several steps that allow for the creation of various derivatives with enhanced biological activities:

  • Hydrazinolyzed Reactions : The synthesis typically starts with hydrazinolyzed reactions involving phthalazine precursors, leading to the formation of hydrazones and dipeptides that exhibit diverse pharmacological properties .
  • Molecular Docking Studies : Molecular docking studies have been employed to evaluate the binding affinities of these compounds with VEGFR2 and other targets. This computational approach helps predict the efficacy of new derivatives before synthesis .

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated several phthalazine derivatives for their cytotoxic effects against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. Compounds such as 7c and 8b displayed IC₅₀ values of 1.36 μM and 2.34 μM, respectively, indicating strong anticancer activity while showing low toxicity against normal cells .

Case Study 2: Antibacterial Activity

In addition to anticancer properties, certain derivatives exhibited antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. One compound showed inhibition zones of 12 mm and 11 mm against these bacteria, respectively . This highlights the versatility of phthalazine derivatives beyond oncology.

Comparison with Similar Compounds

Comparison with Similar Phthalazine Derivatives

Structural and Functional Analogues

1-Anilino-4-(arylsulfanylmethyl)phthalazines
  • Structure: Position 1 substituted with anilino groups; position 4 features aryl sulfanylmethyl moieties.
  • Activity: Compounds such as 1-(3-chloro-4-fluoroanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine (IC₅₀: <10 µM) demonstrated superior anticancer activity to cisplatin in lung and cervical cancer cell lines .
  • Key Advantage : Electron-withdrawing substituents (e.g., fluorine, chlorine) enhance cytotoxicity by improving target binding.
Pyran-Linked Phthalazinone-Pyrazole Hybrids
  • Structure: Pyran and pyrazole rings fused to the phthalazinone core.
  • Activity : Exhibited IC₅₀ values of 9.8–41.6 µM against solid tumors .
1-Amino-4-(2'-thienyl)phthalazines
  • Structure: Position 1 substituted with amino groups; position 4 features thienyl rings.
  • Activity : Demonstrated moderate activity in antimicrobial and anticancer assays, though specific IC₅₀ data are unavailable .
  • Key Advantage : Thienyl groups may facilitate π-π stacking interactions with DNA or enzymes.
Hydralazine (1-Hydrazinophthalazine)
  • Structure: Position 1 hydrazino group; position 4 unsubstituted.
  • Key Disadvantage : Lack of substituents at position 4 reduces target specificity.

Molecular and Pharmacokinetic Insights

  • Molecular Descriptors : Pyran-linked hybrids exhibit favorable drug-likeness (e.g., molecular flexibility, shape index) for lead optimization .
  • Substituent Impact: Morpholino Group: Likely improves solubility and bioavailability compared to unsubstituted hydralazine . Sulfanylmethyl/Aryl Groups: Enhance cytotoxicity but may increase metabolic instability .
  • Synthetic Accessibility: 1-Hydrazino-4-morpholino derivatives could be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for 1-amino-4-thienyl phthalazines .

Preparation Methods

Nucleophilic Substitution at the Phthalazine Core

The morpholino group (a six-membered ring containing one oxygen and one nitrogen atom) is introduced via nucleophilic substitution at the 4-position of the phthalazine ring. This step often employs a halogenated phthalazine precursor (e.g., 4-chlorophthalazine) reacted with morpholine under basic conditions. For example, heating 4-chlorophthalazine with morpholine in the presence of potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates the substitution. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing nature of the phthalazine ring activates the 4-position for attack by the morpholine nucleophile.

Subsequent introduction of the hydrazino group at the 1-position is achieved through hydrazine hydrate under reflux conditions. This step may require acidic or neutral media to prevent over-oxidation of the hydrazine moiety.

Hydrazine Functionalization via Phthalazone Intermediates

An alternative route involves synthesizing phthalazone (1(2H)-phthalazinone) as an intermediate, followed by hydrazine incorporation. As detailed in U.S. Patent 3,586,682, phthalazone is prepared by reacting 3-hydroxyphthalimidine with hydrazine hydrate in the presence of acetic acid. The resultant phthalazone is then treated with phosphorus oxychloride (POCl3) to form a reactive chloro intermediate, which undergoes substitution with hydrazine hydrate to yield 1-hydrazinophthalazine. To introduce the morpholino group, a separate substitution step at the 4-position is required, often using morpholine and a base such as triethylamine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance the nucleophilicity of morpholine in substitution reactions, while aqueous acetic acid is preferred for hydrazine-mediated steps to stabilize intermediates. Elevated temperatures (80–120°C) are typically employed to overcome the aromatic ring’s inherent stability and drive substitution reactions to completion.

Acid Catalysis and Purification

The use of carboxylic acids (e.g., acetic acid) in phthalazone synthesis improves yields by protonating reactive sites and minimizing side reactions. Post-synthesis purification often involves recrystallization from acidified water (pH ≤ 4) to remove unreacted starting materials and byproducts. For example, recrystallizing crude 1-hydrazino-4-morpholino phthalazine from a 1:10 mixture of hydrochloric acid and water yields a high-purity product.

Characterization and Analytical Data

Key physicochemical properties of 1-hydrazino-4-morpholino phthalazine are summarized below:

PropertyValueSource
Molecular formulaC12H15N5O
Molecular weight245.28 g/mol
IUPAC name(4-morpholin-4-ylphthalazin-1-yl)hydrazine
Boiling pointNot reported
Density1.298 g/cm³ (analogous compound)

Spectroscopic characterization includes:

  • NMR : The morpholino group’s protons resonate as a multiplet at δ 3.6–3.8 ppm (¹H NMR), while the hydrazino NH2 group appears as a broad singlet near δ 4.2 ppm.

  • MS : A molecular ion peak at m/z 245.28 (M⁺) confirms the molecular weight.

Challenges and Mitigation Strategies

Competing Side Reactions

Hydrazine’s strong reducing potential can lead to over-reduction of the phthalazine ring, forming undesired byproducts. This is mitigated by controlling reaction pH (neutral to slightly acidic) and using hydrazine hydrate in stoichiometric excess.

Low Solubility of Intermediates

Phthalazone and its derivatives exhibit limited solubility in common organic solvents. Recrystallization from acidified water or ethanol/water mixtures improves purity but may reduce yields.

Applications and Derivatives

While this report focuses on synthesis, it is noteworthy that 1-hydrazino-4-morpholino phthalazine serves as a precursor for anticancer agents and VEGFR2 inhibitors. Structural analogs, such as 1-hydrazino-4-phenylphthalazine, have demonstrated antitrypanosomal activity, underscoring the pharmacological relevance of this scaffold .

Q & A

Q. Advanced

  • Substituent variation : Introduce halogens (F, Cl) or sulfanyl groups at C-4 to assess steric/electronic effects. For instance, 3,4-difluorophenyl groups enhance anticancer potency .
  • Bioisosteric replacement : Replace morpholino with piperazine to compare pharmacokinetic profiles .
  • Molecular docking : Correlate substituent positions with binding affinity to targets like VEGFR-2 .

How does tautomerism in 1-Hydrazino-4-morpholino phthalazine derivatives influence their bioactivity, and how can it be experimentally resolved?

Advanced
Tautomerism (e.g., amidrazone ↔ triazolo forms) alters hydrogen-bonding capacity and solubility. IR and dynamic NMR (variable-temperature) can track tautomeric equilibria. For example, tautomer c () shows higher antimicrobial activity due to enhanced H-bond donor capacity. X-ray crystallography provides definitive structural proof .

What strategies can improve the selectivity of 1-Hydrazino-4-morpholino phthalazine derivatives for specific cancer targets?

Q. Advanced

  • Pharmacophore hybridization : Merge morpholino-phthalazine with known kinase-inhibitor motifs (e.g., quinazoline).
  • Prodrug design : Introduce enzymatically cleavable groups (e.g., esterase-sensitive linkers) for tumor-specific activation .
  • Selectivity screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

How can researchers perform a comparative analysis of conventional vs. microwave-assisted synthetic routes for phthalazine derivatives?

Q. Advanced

  • Yield and purity : Compare HPLC purity and isolated yields under both methods.
  • Reaction kinetics : Track reaction progress via in situ FTIR or LC-MS.
  • Green chemistry metrics : Calculate E-factors (waste per product gram) and energy consumption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.